![molecular formula C16H23BO4 B1440644 Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate CAS No. 1175712-34-1](/img/structure/B1440644.png)
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
Overview
Description
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is a chemical compound with the CAS Number: 1175712-34-1 . It has a molecular weight of 290.17 and its molecular formula is C16H23BO4 . The IUPAC name for this compound is benzyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate .
Molecular Structure Analysis
The InChI code for Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is 1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a molecular weight of 290.17 . It is recommended to be stored at -20°C for stability .Scientific Research Applications
Intermediate in Synthesis of Derivatives
“Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate” can serve as a significant intermediate in the synthesis of various derivatives . For instance, it can be used in the synthesis of 1H-indazole derivatives .
Crystal Structure Analysis
The compound can be used in crystal structure analysis studies . The structure of the compound can be corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .
Density Functional Theory (DFT) Studies
The compound can be used in DFT studies to reveal the physicochemical features of the compound . The molecular electrostatic potential and frontier molecular orbitals can be investigated through DFT .
Biological Research
The compound can be used in biological research due to the unique biological activities of nitrogen heterocyclic compounds . These compounds have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Agricultural Research
The compound can be used in agricultural research due to its insecticidal and weeding activities .
Energy Research
The compound can be used in energy research due to its photoelectric activities .
Catalysis
Phenyl borate, an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering , can be synthesized using this compound .
Crystal Engineering
The compound can be used in crystal engineering . The single crystals of the compound can be grown from hexane and petroleum ether .
Mechanism of Action
Mode of Action
It is known that boronic acids and their esters, such as this compound, can form reversible covalent complexes with proteins, sugars, and other biological molecules, which may influence their function .
Biochemical Pathways
Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a boronic acid derivative, it may have the potential to modulate the activity of target molecules, but specific effects would depend on the particular targets and biological context .
properties
IUPAC Name |
benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)11-10-14(18)19-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVUWPMJVNUMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693151 | |
Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
CAS RN |
1175712-34-1 | |
Record name | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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